molecular formula C12H13NO B12069545 3-Ethoxynaphthalen-2-amine

3-Ethoxynaphthalen-2-amine

Cat. No.: B12069545
M. Wt: 187.24 g/mol
InChI Key: TXTTVEUUMBCALJ-UHFFFAOYSA-N
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Description

3-Ethoxynaphthalen-2-amine is an organic compound with the molecular formula C12H13NO. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the third position and an amine group at the second position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxynaphthalen-2-amine typically involves the ethoxylation of 2-naphthylamine. One common method is the reaction of 2-naphthylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxynaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Scientific Research Applications

3-Ethoxynaphthalen-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active naphthalene derivatives.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxynaphthalen-2-amine involves its interaction with specific molecular targets. The ethoxy and amine groups allow it to bind to various receptors or enzymes, influencing biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxynaphthalen-2-amine is unique due to the specific positioning of the ethoxy and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-ethoxynaphthalen-2-amine

InChI

InChI=1S/C12H13NO/c1-2-14-12-8-10-6-4-3-5-9(10)7-11(12)13/h3-8H,2,13H2,1H3

InChI Key

TXTTVEUUMBCALJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1N

Origin of Product

United States

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